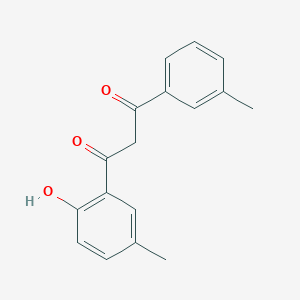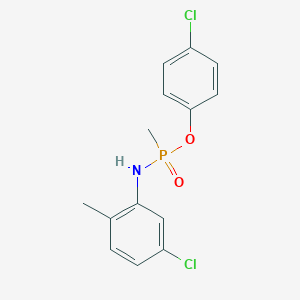![molecular formula C16H18N2O4S B5846984 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone](/img/structure/B5846984.png)
1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTE belongs to the family of chalcones, which are compounds that possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone can inhibit the activity of pro-inflammatory enzymes such as COX-2 and inducible nitric oxide synthase (iNOS) and reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone can reduce inflammation and oxidative stress in animal models of arthritis and diabetes. 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. However, 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has limited bioavailability, which can affect its efficacy in vivo. Therefore, the development of 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone analogs with improved stability and bioavailability is necessary to enhance its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone. One direction is to investigate the potential of 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and neurodegenerative disorders. Another direction is to explore the anticancer potential of 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone and its analogs in various cancer types. Additionally, the development of novel 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone analogs with improved stability and bioavailability can enhance its therapeutic potential. Overall, 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone is a promising candidate for therapeutic applications, and further research is necessary to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone can be achieved through a multi-step process involving the condensation of 4-isopropoxyacetophenone and 4,6-dihydroxy-2-thiopyrimidine in the presence of a base catalyst. The resulting intermediate is then oxidized using a mild oxidizing agent to yield 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone. The purity of the synthesized 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone can be assessed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has been shown to possess a wide range of biological activities that make it a promising candidate for therapeutic applications. Several studies have demonstrated the anti-inflammatory and antioxidant properties of 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone, which can be attributed to its ability to inhibit the activity of pro-inflammatory enzymes and scavenge free radicals. Additionally, 1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone has shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.
Propriétés
IUPAC Name |
2-[(5-acetyl-2-propan-2-yloxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9(2)22-13-5-4-11(10(3)19)6-12(13)8-23-16-17-14(20)7-15(21)18-16/h4-7,9H,8H2,1-3H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOBAXRRRLFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5846944.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5846954.png)
![2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B5846970.png)
![4-methoxy-3-{[(2-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5846976.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5846989.png)
![N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5846990.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)